

theoretical properties of 3-(Methylsulfonylamino)phenylboronic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

3-

Compound Name: *(Methylsulfonylamino)phenylboronic acid*

Cat. No.: B130784

[Get Quote](#)

An In-depth Technical Guide to the Theoretical Properties of **3-(Methylsulfonylamino)phenylboronic Acid**

Introduction

3-(Methylsulfonylamino)phenylboronic acid, with CAS Number 148355-75-3, is a specialized organic compound that has garnered significant interest within the fields of medicinal chemistry and organic synthesis.^{[1][2]} As a bifunctional molecule, it incorporates both a boronic acid moiety and a methylsulfonylamino group. This unique combination makes it a valuable building block, particularly for the construction of complex molecular architectures through transition metal-catalyzed cross-coupling reactions. Its utility is most pronounced in the Suzuki-Miyaura reaction, a cornerstone of modern drug discovery for the formation of carbon-carbon bonds.^[3]

This guide provides a comprehensive overview of the core theoretical and practical properties of **3-(Methylsulfonylamino)phenylboronic acid**. It is intended for researchers, chemists, and drug development professionals who seek to understand and effectively utilize this reagent in their synthetic and discovery workflows. We will delve into its physicochemical characteristics, spectroscopic signature, chemical reactivity, and essential safety protocols, offering a holistic perspective grounded in authoritative data.

Molecular Structure and Physicochemical Properties

The foundational characteristics of a chemical reagent dictate its behavior in both storage and reaction environments. The properties of **3-(Methylsulfonylamino)phenylboronic acid** are shaped by the interplay between its aromatic core, the acidic boronic acid group, and the electron-withdrawing methylsulfonylamino substituent.

Core Structural and Identification Data

The identity of the compound is unequivocally established by the following identifiers.[\[1\]](#)[\[2\]](#)[\[4\]](#)

Identifier	Value	Source
CAS Number	148355-75-3	[1] [2] [5]
Molecular Formula	C ₇ H ₁₀ BNO ₄ S	[1] [4] [6]
Molecular Weight	215.03 g/mol	[1] [6]
IUPAC Name	[3-(methanesulfonamido)phenyl]boronic acid	[2] [5]
SMILES	CS(=O)(=O)Nc1cccc(c1)B(O)O	[1] [7]
InChI Key	XUIQQIRLFMCWLN- UHFFFAOYSA-N	[1] [2] [5]

The structure features a phenyl ring substituted at the meta-position with a boronic acid group [-B(OH)₂] and a methylsulfonylamino group [-NHSO₂CH₃].

Caption: Structure of **3-(Methylsulfonylamino)phenylboronic acid**.

Key Physicochemical Parameters

These parameters are critical for predicting the compound's behavior in various experimental conditions, from reaction solvent selection to its potential as a drug candidate fragment.

Property	Value	Significance in Research & Development
Physical Form	Solid, beige powder or crystals.[1][8]	Affects handling, weighing, and dissolution procedures.
Melting Point	90-96 °C	Provides a preliminary indication of purity.[5][8]
pKa (Predicted)	7.76 ± 0.10	Influences reactivity in base-catalyzed reactions like Suzuki coupling and determines the ionization state in physiological media.[8]
logP (Predicted)	-1.2621	Indicates high hydrophilicity, which is a key factor for solubility in aqueous systems and for ADME properties in drug design.[6]
Topological Polar Surface Area (TPSA)	86.63 Å ²	Suggests moderate cell permeability, a crucial parameter for bioavailability in drug candidates.[6]
Hydrogen Bond Acceptors	4	Relates to solubility and potential for intermolecular interactions with biological targets.[6]
Hydrogen Bond Donors	3	Contributes to solubility and target binding affinity.[6]

Expert Insight: The predicted pKa of ~7.76 is lower than that of unsubstituted phenylboronic acid (pKa ≈ 8.6-8.9), which can be attributed to the electron-withdrawing nature of the meta-substituted methylsulfonyl amino group.[9] This enhanced acidity can facilitate the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle by promoting the formation of the boronate species. The negative logP value underscores its polar nature, suggesting good

solubility in polar organic solvents and some aqueous-based systems, though solubility for boronic acids can be complex.[6][10]

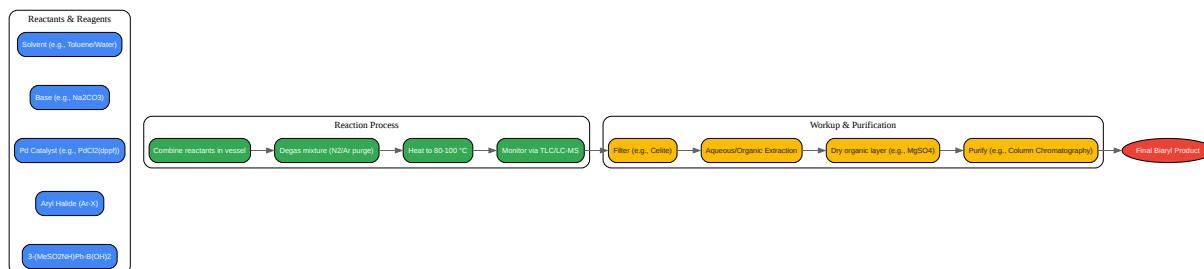
Spectroscopic and Analytical Characterization

Definitive identification and purity assessment of **3-(Methylsulfonylamino)phenylboronic acid** rely on standard analytical techniques. While specific spectra are proprietary to suppliers, the expected signatures can be inferred.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (typically in the 7.0-8.0 ppm range), a singlet for the methyl (CH_3) protons of the sulfonyl group, and a signal for the amine (NH) proton. The hydroxyl (-OH) protons of the boronic acid group may appear as a broad singlet, which can exchange with D_2O .[11][12]
 - ^{13}C NMR: The carbon spectrum will show characteristic peaks for the aromatic carbons, with the carbon atom attached to the boron atom exhibiting a unique chemical shift, and a signal for the methyl carbon.[2]
- Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the compound.[13] In electrospray ionization (ESI) mass spectrometry, one would expect to observe the molecular ion peak corresponding to the compound's exact mass (215.0423 g/mol).[2]
- Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for N-H stretching, S=O stretching (asymmetric and symmetric), B-O stretching, and O-H stretching, confirming the presence of the key functional groups.[2]

Chemical Reactivity and Core Applications

The primary utility of **3-(Methylsulfonylamino)phenylboronic acid** lies in its role as a versatile building block in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction.


The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology for synthesizing biaryl compounds, a common motif in pharmaceuticals.[3] In this reaction, the boronic acid couples

with an aryl or vinyl halide (or triflate) in the presence of a palladium catalyst and a base.[[14](#)]

Causality of Experimental Choices:

- Palladium Catalyst: A Pd(0) species is the active catalyst. It is often generated in situ from a Pd(II) precatalyst like $\text{PdCl}_2(\text{dppf})$. The choice of ligand (e.g., dppf) is critical for stabilizing the catalyst and promoting the reaction steps.[[15](#)]
- Base: A base (e.g., Na_2CO_3 , K_2CO_3 , Cs_2CO_3) is essential. Its primary role is to activate the boronic acid by converting it into a more nucleophilic boronate species, which facilitates the transmetalation step with the palladium complex.[[16](#)]
- Solvent: A mixture of an organic solvent (like toluene or dioxane) and an aqueous phase is common. This biphasic system helps to dissolve both the organic reactants and the inorganic base.[[15](#)]

[Click to download full resolution via product page](#)

Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.

Representative Experimental Protocol

The following is a generalized, illustrative protocol for a Suzuki-Miyaura coupling reaction using **3-(Methylsulfonylamino)phenylboronic acid**.

- **Vessel Preparation:** To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add **3-(Methylsulfonylamino)phenylboronic acid** (1.2 equivalents).

- Reagent Addition: Add the aryl halide (1.0 equivalent), the palladium catalyst (e.g., $\text{PdCl}_2(\text{dppf})$, 0.05-0.1 equivalents), and the base (e.g., Na_2CO_3 , 2.0-3.0 equivalents).
- Solvent Addition: Add the solvent system (e.g., a 4:1 mixture of toluene and water).
- Degassing: Seal the flask and degas the mixture by bubbling nitrogen or argon through the solvent for 15-20 minutes. This step is crucial to remove oxygen, which can deactivate the palladium catalyst.
- Reaction: Heat the mixture to 85-100 °C with vigorous stirring. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Workup: After completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the catalyst. Separate the organic and aqueous layers.
- Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers.
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then typically purified by column chromatography on silica gel to yield the final biaryl compound.[15]

Safety, Handling, and Storage

Proper handling and storage are paramount for ensuring laboratory safety and maintaining the integrity of the reagent.

Parameter	Guideline	Rationale
GHS Pictogram	GHS07 (Exclamation Mark)	Indicates potential for skin/eye irritation, or being harmful if swallowed.[1][7]
Hazard Statements	H302: Harmful if swallowed. H319: Causes serious eye irritation.	Specifies the primary health hazards associated with the compound.[2][7]
Precautionary Statements	P264, P280, P301+P312, P305+P351+P338	Recommends washing hands, wearing protective gear, and outlines first aid measures for exposure.[1][7]
Storage Conditions	Store at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen).	Boronic acids can be susceptible to dehydration and degradation. Cold and inert conditions preserve their stability and reactivity.[8][17]

Conclusion

3-(Methylsulfonylamino)phenylboronic acid is a highly functionalized and valuable reagent in modern synthetic chemistry. Its theoretical properties—including its molecular structure, enhanced acidity (pKa), and high polarity (logP)—make it an effective coupling partner in Suzuki-Miyaura reactions for the synthesis of complex, biologically relevant molecules. A thorough understanding of its physicochemical parameters, reactivity profile, and safety requirements enables researchers to leverage its full potential in drug discovery and materials science, paving the way for innovative molecular design and development.

References

- PubChem. 3-Methylsulfonylaminophenylboronic acid | C7H10BNO4S | CID 2773535. [\[Link\]](#) [2]
- PubChem. (3-((Methylsulfonyl)methyl)phenyl)boronic acid | C8H11BO4S | CID 119095083. [\[Link\]](#) [20]
- Oakwood Chemical. **3-(Methylsulfonylamino)phenylboronic acid**. [\[Link\]](#) [21]

- Zhejiang Jiuzhou Chem Co.,Ltd. **3-(METHYLSULFONYLAMINO)PHENYLBORONIC ACID** CAS NO.148355-75-3. [\[Link\]](#)[\[22\]](#)
- University of Kashan. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides. [\[Link\]](#)[\[3\]](#)
- Organic Synthesis. Suzuki-Miyaura Coupling. [\[Link\]](#)[\[16\]](#)
- SpringerLink. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [\[Link\]](#)[\[11\]](#)
- Royal Society of Chemistry.
- YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [\[Link\]](#)[\[17\]](#)
- MDPI. On the Computational Determination of the pKa of Some Arylboronic Acids. [\[Link\]](#)[\[10\]](#)
- ResearchGate.
- Thermo Fisher Scientific. 3-(Methylsulfonylamino)benzeneboronic acid, 97%. [\[Link\]](#)[\[5\]](#)
- SCIRP. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities. [\[Link\]](#)[\[14\]](#)
- ResearchGate. Selected boronic acids and their pKa values. [\[Link\]](#)[\[26\]](#)
- Organic Chemistry Data. Equilibrium pKa Table (DMSO Solvent and Reference). [\[Link\]](#)[\[27\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 3-(methylsulfonylamino)phenylboronic acid AldrichCPR | Sigma-Aldrich [\[sigmaaldrich.com\]](#)
- 2. 3-Methylsulfonylaminophenylboronic acid | C7H10BNO4S | CID 2773535 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](#)
- 3. tcichemicals.com [\[tcichemicals.com\]](#)
- 4. assets.thermofisher.com [\[assets.thermofisher.com\]](#)
- 5. fluorochem.co.uk [\[fluorochem.co.uk\]](#)
- 6. chemscene.com [\[chemscene.com\]](#)
- 7. 3-(methylsulfonylamino)phenylboronic acid AldrichCPR | Sigma-Aldrich [\[sigmaaldrich.com\]](#)

- 8. 3-(METHYLSULFONYLAMINO)PHENYLBORONIC ACID | 148355-75-3 [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. d-nb.info [d-nb.info]
- 11. 3-(METHYLSULFONYLAMINO)PHENYLBORONIC ACID(148355-75-3) 1H NMR [m.chemicalbook.com]
- 12. 4-(METHYLSULFONYL)PHENYLBORONIC ACID(149104-88-1) 1H NMR spectrum [chemicalbook.com]
- 13. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 14. hpxia.xmu.edu.cn [hpxia.xmu.edu.cn]
- 15. organic-synthesis.com [organic-synthesis.com]
- 16. youtube.com [youtube.com]
- 17. 148355-75-3|3-(Methylsulfonylamino)phenylboronic Acid|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [theoretical properties of 3-(Methylsulfonylamino)phenylboronic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b130784#theoretical-properties-of-3-methylsulfonylamino-phenylboronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com